

In-Depth Technical Guide: 3-Iodo-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Iodo-1H-indazole-5-carboxylic acid

Cat. No.: B1326384

[Get Quote](#)

CAS Number: 885521-46-0

This technical guide provides a comprehensive overview of **3-Iodo-1H-indazole-5-carboxylic acid**, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's physicochemical properties, synthesis, spectral data, and its significant role as an intermediate in the synthesis of targeted therapeutics, particularly PARP inhibitors like Niraparib.

Chemical and Physical Properties

3-Iodo-1H-indazole-5-carboxylic acid is a solid organic compound with the molecular formula $C_8H_5IN_2O_2$ and a molecular weight of 288.04 g/mol. [\[1\]](#) A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Iodo-1H-indazole-5-carboxylic acid**

Property	Value	Reference
CAS Number	885521-46-0	
Molecular Formula	C ₈ H ₅ IN ₂ O ₂	[1]
Molecular Weight	288.04 g/mol	[1]
Physical Form	Solid	
Boiling Point	512.1 °C at 760 mmHg	
Storage Temperature	4 °C, protect from light	
Purity	Typically ≥98%	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **3-Iodo-1H-indazole-5-carboxylic acid** is not readily available in the public domain, a plausible synthetic route can be inferred from the preparation of structurally similar compounds, such as its 6-carboxylic acid isomer. The synthesis of indazole compounds is an active area of research due to their significant pharmaceutical applications, with most being accessible only through artificial synthesis.[\[2\]](#)

A general approach to the indazole core involves the cyclization of appropriately substituted phenylhydrazines. For the target molecule, a potential synthetic pathway, outlined in the workflow diagram below, would likely start from a substituted toluene derivative, proceed through nitration, oxidation, reduction, diazotization, and finally cyclization and iodination steps.

A detailed, analogous experimental protocol for the synthesis of a related compound, methyl 1H-indazole-6-carboxylate, which is then iodinated, is described as follows:

Synthesis of methyl 1H-indazole-6-carboxylate:

- Reduction of the nitro group: 4-methyl-3-nitrobenzoic acid methyl ester (15.0 g, 25.6 mmol) is dissolved in methanol (60 mL) in a reaction vessel. Palladium on carbon (0.5 g) is added, and the mixture is stirred under a hydrogen atmosphere at room temperature for 3 hours. The reaction progress is monitored by thin-layer chromatography (TLC).[\[2\]](#)

- Work-up: Upon completion, the mixture is filtered, and the filtrate is evaporated to dryness to yield the crude 4-methyl-3-aminobenzoic acid methyl ester.[2]
- Diazotization and Cyclization: The crude amine is then subjected to diazotization followed by cyclization to form the indazole ring. The crude product is dissolved in methanol (50 mL), and sodium carbonate (35.0 g, 47.2 mmol) is added. The reaction is stirred for 1 hour.[2]
- Extraction and Purification: The solvent is removed under reduced pressure, and water (150 mL) is added. The aqueous layer is extracted with ethyl acetate (3 x 60 mL). The combined organic extracts are washed with saturated aqueous sodium chloride solution (2 x 50 mL), dried over anhydrous sodium sulfate, and evaporated to yield the crude methyl 1H-indazole-6-carboxylate.[2]

Iodination to form methyl 3-iodo-1H-indazole-6-carboxylate:

- Reaction Setup: Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) is dissolved in methanol (50 mL) in a reaction vessel, and sodium hydroxide (0.8 g, 20.0 mmol) is added with stirring.[2]
- Iodination: Iodine (5.2 g, 20.0 mmol) is added in portions at room temperature over 30 minutes. The reaction is allowed to proceed for 1 hour, with monitoring by TLC.[2]
- Work-up and Isolation: The filtrate is evaporated to dryness. A saturated aqueous solution of sodium sulfite (45 mL) is added to the residue, and the mixture is stirred for 30 minutes, leading to the precipitation of a solid. The solid is collected by filtration and dried to afford the final product as a light yellow solid.[2]

A similar strategy, starting with 4-methyl-3-nitrobenzoic acid and following a parallel reaction sequence, would be a logical approach to synthesize **3-Iodo-1H-indazole-5-carboxylic acid**.

Spectroscopic Data

Detailed, publicly available spectral data for **3-Iodo-1H-indazole-5-carboxylic acid** is limited. However, characteristic spectral features can be predicted based on its structure and the known spectra of related compounds.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm^{-1} due to strong hydrogen bonding.^[3] A sharp, intense C=O stretching absorption is expected around 1700-1725 cm^{-1} .^[3] Additional peaks corresponding to the aromatic C-H and C=C stretching, and C-I stretching would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton spectrum would show signals in the aromatic region corresponding to the protons on the benzene ring of the indazole core. A downfield, broad singlet for the carboxylic acid proton (typically >10 ppm) and another for the N-H proton of the indazole ring would be expected.
- ^{13}C NMR: The carbon spectrum would display signals for the eight carbon atoms in the molecule, including a characteristic signal for the carboxylic acid carbonyl carbon (typically >170 ppm) and signals for the aromatic and indazole ring carbons.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (288.04 g/mol).^[4] Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the iodine atom. PubChemLite predicts a monoisotopic mass of 287.93958 Da.^[4]

Role in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other therapeutic agents.^[5] Indazole derivatives are known to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.^[5]

Key Intermediate for PARP Inhibitors:

3-Iodo-1H-indazole-5-carboxylic acid and its derivatives are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. One of the most notable applications is in the synthesis of Niraparib, a PARP1/PARP2 inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The inactive main metabolite of Niraparib is the carboxylic acid derivative, highlighting the importance of this functional group in the molecule's metabolism.^[6] The development of

PARP inhibitors like Niraparib represents a significant advancement in personalized medicine, particularly for patients with BRCA mutations.^[7]

The general workflow for the utilization of **3-Iodo-1H-indazole-5-carboxylic acid** in the synthesis of a PARP inhibitor is depicted in the following diagram.

Workflow: 3-Iodo-1H-indazole-5-carboxylic acid in Drug Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from starting materials to a final drug product.

Conclusion

3-Iodo-1H-indazole-5-carboxylic acid is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its indazole core and strategically placed functional groups—the carboxylic acid for amide coupling and the iodo group for cross-coupling reactions—make it an important intermediate in the development of novel therapeutics, particularly in the field of oncology. Further research into streamlined and scalable synthetic routes for this compound will undoubtedly facilitate the discovery of next-generation targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-IODO-5-(1H)INDAZOLE CARBOXYLIC ACID [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 3-iodo-1h-indazole-5-carboxylic acid (C8H5IN2O2) [pubchemlite.lcsb.uni.lu]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niraparib [medbox.iiab.me]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Iodo-1H-indazole-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1326384#3-iodo-1h-indazole-5-carboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com